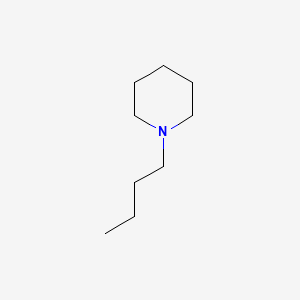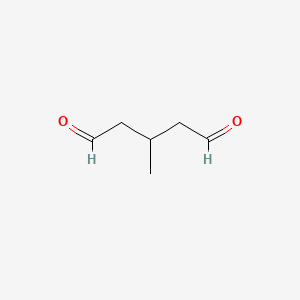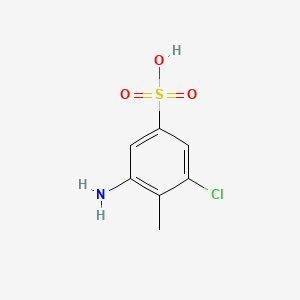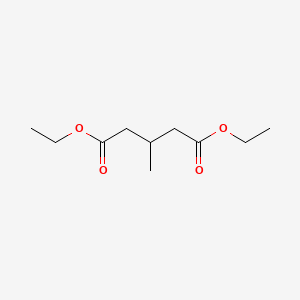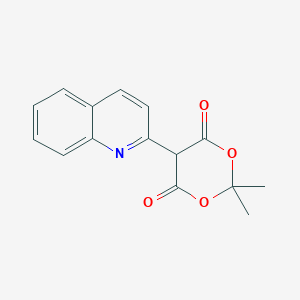
2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione
Overview
Description
2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione, also known as DDQ, is a chemical compound that has been widely used in organic synthesis. DDQ is a powerful oxidizing agent that can be used to convert various organic compounds into their corresponding oxidation products.
Mechanism Of Action
2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione works as an oxidizing agent by accepting electrons from the organic compound being oxidized. The reaction mechanism involves the formation of a charge-transfer complex between 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione and the organic compound, followed by the transfer of electrons from the organic compound to 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione. This results in the formation of the corresponding oxidation product and 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dioneH2, which can be regenerated back to 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione by the addition of a mild oxidant such as molecular oxygen.
Biochemical And Physiological Effects
2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have cytotoxic effects on cancer cells, and it has been used in the synthesis of potential anticancer agents. 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione has also been reported to have antimalarial activity and has been used in the synthesis of potential antimalarial drugs.
Advantages And Limitations For Lab Experiments
2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione has several advantages as an oxidizing agent in organic synthesis. It is a powerful and selective oxidizing agent that can be used under mild reaction conditions. 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione is also readily available and relatively inexpensive. However, 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione has some limitations, including its sensitivity to moisture and air, which can cause it to decompose. 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione also has a strong odor and can cause irritation to the eyes and respiratory system.
Future Directions
There are several future directions for research on 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione. One area of research could be the development of new synthetic methods for 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione that are more efficient and environmentally friendly. Another area of research could be the study of the biochemical and physiological effects of 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione and its derivatives. This could lead to the discovery of new potential drug candidates for the treatment of various diseases. Additionally, the development of new applications for 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione in organic synthesis could lead to the synthesis of new materials with unique properties.
Scientific Research Applications
2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione has been widely used in organic synthesis as a powerful oxidizing agent. It has been used to convert various organic compounds into their corresponding oxidation products, such as alcohols to carbonyl compounds, and sulfides to sulfoxides or sulfones. 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione has also been used in the synthesis of natural products, pharmaceuticals, and other organic compounds.
properties
IUPAC Name |
2,2-dimethyl-5-quinolin-2-yl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-15(2)19-13(17)12(14(18)20-15)11-8-7-9-5-3-4-6-10(9)16-11/h3-8,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQLTUAVQDDWQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C2=NC3=CC=CC=C3C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344569 | |
| Record name | 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione | |
CAS RN |
83260-82-6 | |
| Record name | 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



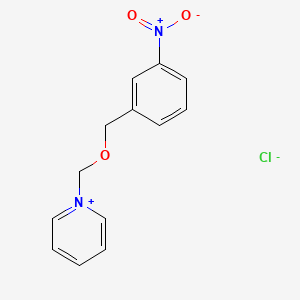
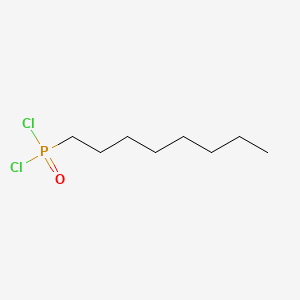
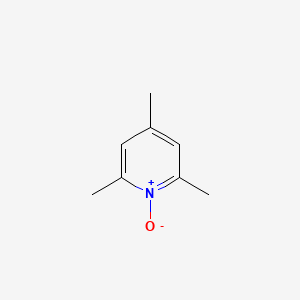
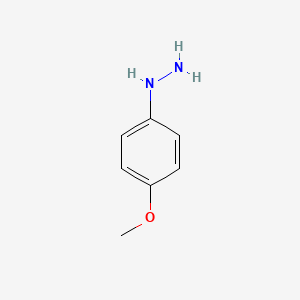
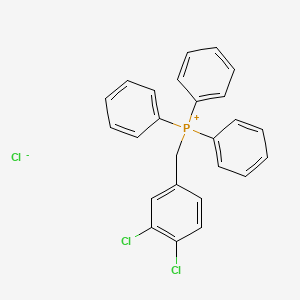
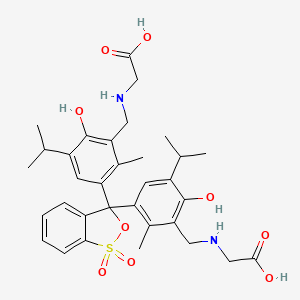

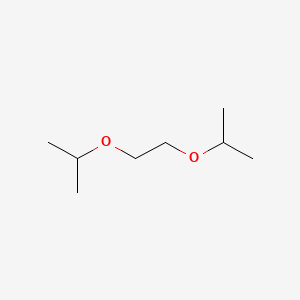

![2-[(o-Nitrophenyl)azo]acetoacetanilide](/img/structure/B1593778.png)
